![molecular formula C18H18N4O4 B2792831 N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1209897-18-6](/img/structure/B2792831.png)
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide
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Description
The compound contains several functional groups and structural features that are common in medicinal chemistry. These include the furan rings, pyrazolo[3,4-b]pyridine core, and the carboxamide group. These features could potentially confer a variety of biological activities to the compound .
Molecular Structure Analysis
The compound’s structure includes several aromatic rings (furan and pyrazolo[3,4-b]pyridine), which are likely to participate in pi-pi stacking interactions. The presence of nitrogen atoms in the rings also suggests potential for hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the furan rings, the pyrazolo[3,4-b]pyridine core, and the carboxamide group. These groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar groups (such as the carboxamide) could affect its solubility, stability, and reactivity .Future Directions
properties
IUPAC Name |
N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-9-7-11(10(2)26-9)18(24)20-16-15-12(13-5-4-6-25-13)8-14(23)19-17(15)22(3)21-16/h4-7,12H,8H2,1-3H3,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYFEGCLUOYEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN(C3=C2C(CC(=O)N3)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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